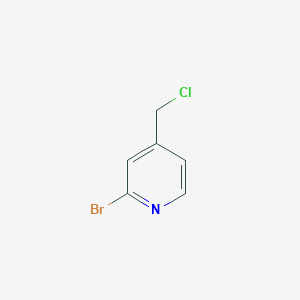

2-Bromo-4-(chloromethyl)pyridine

Description

2-Bromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative with a bromine atom at the 2-position and a chloromethyl (-CH2Cl) group at the 4-position of the pyridine ring. This structure confers dual reactivity: the bromine atom facilitates electrophilic substitution reactions, while the chloromethyl group is a versatile handle for nucleophilic substitutions or cross-coupling reactions. The compound is used as a precursor in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks .

Properties

IUPAC Name |

2-bromo-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCMVKYFKWKRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617054 | |

| Record name | 2-Bromo-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864460-68-4 | |

| Record name | 2-Bromo-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method involves the use of 2,6-dibromopyridine as a starting material. The process includes the following steps :

Metal-Halogen Exchange: The reaction begins with the treatment of 2,6-dibromopyridine with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form the corresponding Grignard reagent.

Chlorination: The Grignard reagent is then reacted with cyanuric chloride to introduce the chloromethyl group at the fourth position, yielding this compound.

This method is advantageous as it uses milder reaction conditions and avoids the use of extremely pyrophoric and toxic chemicals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chloromethyl groups make the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkylamines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used under inert atmosphere conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine or chloromethyl groups.

Cross-Coupling Reactions: Biaryl compounds are the major products, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Scientific Research Applications

2-Bromo-4-(chloromethyl)pyridine has several applications in scientific research:

- Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including ligands for metal-catalyzed reactions.

- Material Science: It is used in the preparation of functionalized materials, such as polymers and nanomaterials, due to its ability to introduce halogenated pyridine moieties.

- Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Chemical Reactions

This compound undergoes various types of chemical reactions:

- Nucleophilic Substitution: The bromine and chloromethyl groups make the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

- Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Case Studies and Research Findings

Research has demonstrated significant findings regarding the biological activity of this compound:

- Inhibition Studies: Compounds derived from this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO), with some derivatives exhibiting potent inhibition, suggesting potential applications in treating neurological disorders.

- Synthesis of Enzyme Inhibitors: The compound has been utilized to synthesize enzyme inhibitors that modulate specific biochemical pathways, contributing to advancements in drug discovery.

- Toxicological Assessments: Studies assessing the toxicity of derivatives have indicated that while some compounds exhibit promising biological activity, they also require careful evaluation for safety and efficacy before clinical application.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)pyridine depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C6H5BrClN (free base)

- Molecular Weight : ~205.46 g/mol (free base)

- Reactivity : The chloromethyl group is susceptible to nucleophilic displacement, and the bromine atom can participate in Suzuki or Ullmann couplings.

Comparison with Structurally Similar Compounds

2-Bromo-4-(chloromethyl)-6-methylpyridine

- Molecular Formula : C7H7BrClN

- Molecular Weight : 220.49 g/mol

- Structural Difference : A methyl group at the 6-position introduces steric hindrance, which may slow nucleophilic attacks on the chloromethyl group.

- Applications : The methyl group enhances lipophilicity, making this derivative more suitable for hydrophobic drug intermediates.

2-Chloro-4-bromopyridine

- Molecular Formula : C5H3BrClN

- Molecular Weight : 192.45 g/mol

- Structural Difference : Chlorine and bromine are swapped (Cl at 2, Br at 4), altering electronic effects.

- Reactivity : Bromine at the 4-position is less reactive in cross-coupling reactions compared to 2-bromo derivatives due to electronic deactivation by the pyridine nitrogen.

2-Bromo-4-(difluoromethyl)pyridine

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine

- Molecular Formula : C8H5BrClNS

- Molecular Weight : 262.55 g/mol

- Structural Difference: A thienopyridine core replaces the pyridine ring, with bromine and chlorine on the fused heterocycle.

- Applications : The sulfur atom enhances π-stacking interactions, useful in materials science and kinase inhibitor development.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| 2-Bromo-4-(chloromethyl)pyridine | C6H5BrClN | 205.46 | 2-Br, 4-CH2Cl | Nucleophilic substitution at CH2Cl; cross-coupling at Br |

| 2-Bromo-4-(chloromethyl)-6-methylpyridine | C7H7BrClN | 220.49 | 2-Br, 4-CH2Cl, 6-CH3 | Steric hindrance reduces substitution rates |

| 2-Chloro-4-bromopyridine | C5H3BrClN | 192.45 | 2-Cl, 4-Br | Lower cross-coupling efficiency at 4-Br |

| 2-Bromo-4-(difluoromethyl)pyridine | C6H4BrF2N | 208.00 | 2-Br, 4-CF2H | Enhanced metabolic stability |

| 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | C8H5BrClNS | 262.55 | Thienopyridine core | Sulfur enhances π-stacking interactions |

Biological Activity

2-Bromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. Its structure, characterized by a bromine atom at the second position and a chloromethyl group at the fourth position of the pyridine ring, enhances its reactivity and utility in various chemical reactions.

- Molecular Formula : C₆H₅BrClN

- Molecular Weight : 206.47 g/mol

- Physical State : Colorless liquid

These properties indicate its potential as an important intermediate in synthesizing biologically active compounds.

Target Interactions

This compound acts primarily through nucleophilic substitution reactions, where the halogen substituents play a crucial role in its reactivity. This compound can serve as a precursor for various biologically active molecules, influencing different biochemical pathways depending on the synthesized compound's structure and function.

Biochemical Pathways

The compound's biological activity can be attributed to its ability to modulate cellular functions by affecting signaling pathways, gene expression, and enzyme activity. It has been shown to stabilize certain proteins and enzymes, thereby altering their functionality within cellular environments.

Medicinal Chemistry

This compound is predominantly used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its derivatives have shown potential in developing novel therapeutic agents.

Organic Synthesis

The compound serves as an intermediate in synthesizing complex organic molecules, including ligands for metal-catalyzed reactions. Its versatility makes it valuable in various organic synthesis applications.

Material Science

This compound is also utilized in preparing functionalized materials, such as polymers and nanomaterials, due to its ability to introduce halogenated pyridine moieties into different matrices.

Case Studies and Research Findings

Research has demonstrated significant findings regarding the biological activity of this compound:

- Inhibition Studies : Compounds derived from this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO), with some derivatives exhibiting potent inhibition, suggesting potential applications in treating neurological disorders .

- Synthesis of Enzyme Inhibitors : The compound has been utilized to synthesize enzyme inhibitors that modulate specific biochemical pathways, contributing to advancements in drug discovery .

- Toxicological Assessments : Studies assessing the toxicity of derivatives have indicated that while some compounds exhibit promising biological activity, they also require careful evaluation for safety and efficacy before clinical application .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.